Product packaging for 1-Thia-3-azaspiro[4.5]decane-2,4-dione(Cat. No.:)

1-Thia-3-azaspiro[4.5]decane-2,4-dione

Cat. No.: B11907752
M. Wt: 185.25 g/mol
InChI Key: XYTROSYDWHFIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thia-3-azaspiro[4.5]decane-2,4-dione is a spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure where a thiazolidine ring is spiro-fused to a cyclohexane ring, providing a rigid three-dimensional framework that is highly valuable for exploring novel biological activities . Its core is considered a privileged scaffold in the design of bioactive molecules, particularly as an isostere for other spirocyclic systems like spiroimidazolidines and spirohydantoins, which have known applications in targeting G protein–coupled receptors (GPCRs) and in peptidomimetics . Research into analogous 1-thia-4-azaspiro[4.5]decane derivatives has demonstrated their potential as foundational building blocks for synthesizing compounds with moderate to high anticancer activity. Studies have shown that derivatives can exhibit inhibitory effects against various human cancer cell lines, including liver hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) . Furthermore, the spirothiazolidine core can be further functionalized to create diverse heterocyclic systems, such as thiazolopyrimidines and 1,3,4-thiadiazoles, which are known to be investigated for their cytotoxic properties and other therapeutic potentials . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B11907752 1-Thia-3-azaspiro[4.5]decane-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

1-thia-3-azaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C8H11NO2S/c10-6-8(12-7(11)9-6)4-2-1-3-5-8/h1-5H2,(H,9,10,11)

InChI Key

XYTROSYDWHFIJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=O)S2

Origin of Product

United States

Synthetic Methodologies for 1 Thia 3 Azaspiro 4.5 Decane 2,4 Dione and Its Derivatives

Conventional Synthetic Routes for Spirothiazolidinone Scaffolds

Traditional methods for constructing spirothiazolidinone frameworks often rely on multi-component reactions and specific cyclization strategies that have been refined over time.

One of the most common and efficient methods for synthesizing the 1-thia-4-azaspiro[4.5]decan-3-one scaffold, a close structural relative of the target dione (B5365651), is the one-pot, three-component condensation reaction. nih.govresearchgate.net This approach typically involves the reaction of a cyclic ketone (such as cyclohexanone), a primary amine (often an aromatic amine), and a mercapto-carboxylic acid (like thioglycolic acid) in a suitable solvent such as benzene (B151609) or ethanol (B145695). nih.govresearchgate.net The reaction proceeds through the initial formation of a Schiff base from the ketone and amine, which then undergoes cyclocondensation with the mercaptoacetic acid to yield the final spirothiazolidinone product. nih.gov This methodology is advantageous due to its atom economy, straightforward procedure, and the ability to generate diverse derivatives by varying the ketone and amine components. lookchem.com The use of different substituted amines and ketones allows for the creation of a library of spiro compounds. nih.gov

Table 1: Examples of Three-Component Synthesis of Spirothiazolidinones

Ketone Amine Acid Product Yield Reference
Cyclohexanone 4-Bromoaniline Mercaptoacetic acid Good nih.gov
4-Methylcyclohexanone 4-Fluoroaniline Mercaptoacetic acid Good nih.gov
Cyclopentanone Various aromatic amines Thioglycolic acid 67-79% nih.govnih.gov

This table showcases representative yields from multi-component reactions leading to similar spirothiazolidinone structures.

The formation of the spiro[4.5]decane ring system itself is a critical aspect of the synthesis. nih.gov Various cyclization strategies have been developed to construct this motif with high selectivity. mdpi.com Intramolecular reactions are a key strategy in the synthesis of these spirocyclic compounds. nih.gov For instance, methods like the intramolecular Schmidt reaction and [3+2] cycloaddition have been successfully employed. mdpi.com In one approach, 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines were used to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1) through a cooperative photocatalysis and organocatalysis pathway. mdpi.com This type of reaction involves the intramolecular cyclization of an alkyl radical onto an iminium ion to form the five-membered ring fused at the spiro center. mdpi.com

Advanced Synthetic Strategies

To overcome the limitations of conventional methods, such as long reaction times or the need for harsh conditions, advanced synthetic strategies have been developed. These include metal-catalyzed reactions and the use of microwave irradiation to enhance reaction efficiency.

Metal catalysts play a crucial role in modern organic synthesis, offering pathways to complex molecules under milder conditions. nih.gov In the context of spirothiazolidinones, various metal catalysts have been utilized to improve reaction rates and yields. For example, iron(III) salts can promote the condensation reactions that lead to the formation of ortho-quinone methides, which are intermediates in some spirocyclization pathways. nih.gov Nanoparticles, such as Fe2O3, have been employed as heterogeneous catalysts in the one-pot multicomponent synthesis of spirothiazolidinones. researchgate.net The use of nano Fe2O3 has been shown to significantly enhance the yield (from 58-79% to 78-93%) and reduce the reaction time by approximately half compared to uncatalyzed reactions. researchgate.net Other metal-catalyzed approaches include the use of copper catalysts for the synthesis of thiazolidine (B150603) derivatives. nih.gov A key step in the synthesis of some 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives is a metal-catalyzed oxidative cyclization. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgresearchgate.net This technique offers benefits such as dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with easier work-up. nih.govarkat-usa.org The synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide analogues has been successfully achieved using microwave irradiation. nih.gov This method provides uniform and specific heating to the reaction mixture, which can lead to increased reaction rates and better reproducibility. nih.gov Both multi-component reactions and other cyclization strategies can be adapted to microwave conditions, making it a versatile tool for generating libraries of spirothiazolidinone derivatives efficiently. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Synthesis Method Reaction Time Yield Purity Reference
Conventional Heating Hours to Days Moderate to Good Good researchgate.netnih.gov

This table provides a general comparison of outcomes between conventional heating and microwave-assisted synthesis for related heterocyclic compounds.

Controlling the chemo- and regioselectivity is paramount when synthesizing complex molecules with multiple reactive sites. In the synthesis of 1-thia-3-azaspiro[4.5]decane derivatives, achieving the desired isomer is crucial. Researchers have developed one-step reactions that yield spiro-thiazolidinone derivatives with excellent yields (67–79%) and high selectivity. nih.govnih.gov For example, the reaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, catalyzed by thioglycolic acid itself, produces novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones. nih.gov The structural confirmation of these compounds through various spectroscopic methods verified the high degree of selectivity in the cyclization process. nih.gov Furthermore, the development of catalytic systems, such as using BINOL-derived phosphoric acid, has enabled highly diastereoselective [3+2] cycloaddition reactions to afford spiro[4.5]decane derivatives with specific stereochemistry. mdpi.com

Derivatization Strategies for Enhancing Structural Diversity around the 1-Thia-azaspiro[4.5]decane Core

Enhancing the structural complexity of the 1-thia-azaspiro[4.5]decane nucleus is crucial for developing new chemical entities. Key strategies include the attachment of glycosyl units to form thioglycosides and the fusion or attachment of other heterocyclic rings, such as thiazolopyrimidines and thiadiazoles. These modifications can significantly alter the physicochemical properties and biological interactions of the parent molecule.

Glycosylation is a powerful method for modifying the 1-thia-azaspiro[4.5]decane scaffold, leading to the formation of thioglycoside analogues. researchgate.net This process typically involves the reaction of a thione-containing derivative of the spiro compound with an activated sugar derivative.

In a representative synthetic pathway, 1,3,4-thiadiazole (B1197879) derivatives bearing the spiro-thiazolidine moiety are subjected to glycosylation. nih.govmdpi.com The reaction employs acetylated glycosyl bromides, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide or 2,3,4-tri-O-acetyl-D-xylopyranosyl bromide, as the sugar donors. nih.govmdpi.com The coupling is carried out in acetone (B3395972) with an aqueous solution of potassium hydroxide (B78521). mdpi.com The mixture is stirred at room temperature for several hours to afford the N-(5-(acetylated sugar)-1,3,4-thiadiazol-2-yl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-imine derivatives in yields ranging from 65% to 75%. nih.gov

The protective acetyl groups on the sugar moiety can be removed through a deacetylation reaction. mdpi.com This is typically achieved by treating the acetylated thioglycoside with anhydrous methanol (B129727) saturated with ammonia (B1221849) gas at low temperatures (0 °C), followed by stirring at room temperature. nih.gov This process yields the final thioglycosides with free hydroxyl groups on the sugar unit. mdpi.com

Table 1: Examples of Synthesized Thioglycoside Analogues

Compound NumberSpiro Core SubstituentSugar MoietyFinal Product Name
14 4-(4-Fluorophenyl)Acetylated GlucopyranosylN-(5-(Acetylated-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine
15 4-(4-Fluorophenyl)Acetylated XylopyranosylN-(5-(Acetylated-D-xylopyranosyl)-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine
16 4-(4-Bromophenyl)-8-methylAcetylated GlucopyranosylN-(5-(Acetylated-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imine
17 4-(4-Bromophenyl)-8-methylAcetylated XylopyranosylN-(5-(Acetylated-D-xylopyranosyl)-1,3,4-thiadiazol-2-yl)-4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imine
18 4-(4-Fluorophenyl)D-Glucopyranosyl4-(4-Fluorophenyl)-N-(5-(D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imine
19 4-(4-Bromophenyl)-8-methylD-Xylopyranosyl4-(4-Bromophenyl)-8-methyl-N-(5-(D-xylopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imine

This table is based on data from Eman et al., 2017. nih.govmdpi.com

The introduction of additional heterocyclic rings to the 1-thia-azaspiro[4.5]decane core is a common strategy to generate novel chemical structures. researchgate.netnih.govnih.govmdpi.com Thiazolopyrimidine and 1,3,4-thiadiazole are two such moieties that have been successfully incorporated. researchgate.net

1,3,4-Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazole derivatives begins with the condensation of a substituted 4-aryl-1-thia-4-azaspiro[4.5]decan-3-one with 2-amino-1,3,4-thiadiazole-5-thiol. nih.gov This reaction is conducted in absolute ethanol with a catalytic amount of glacial acetic acid under reflux conditions. nih.gov The resulting product is an arylidine-1,3,4-thiadiazole-2-thione derivative, which serves as a key intermediate for further functionalization, such as the glycosylation reactions described previously. nih.gov

Thiazolopyrimidine Derivatives: The synthesis of spiro[cyclohexane-1,2′-thiazolo[4,5-d]pyrimidine] derivatives represents another important derivatization pathway. researchgate.net The process starts with the reaction of a 4-aryl-1-thia-4-azaspiro[4.5]decan-3-one with benzoyl isothiocyanate in acetone, which yields an N-benzoyl-N'-(4-aryl-3-oxo-1-thia-4-azaspiro[4.5]dec-2-ylidene)thiourea intermediate. researchgate.net This intermediate undergoes base-catalyzed cyclization upon heating with ethanolic potassium hydroxide to form a spiro[cyclohexane-1,2'-thiazolo[4,5-d]pyrimidine] derivative. researchgate.net These resulting thiazolopyrimidine compounds possess a thione group that can also be targeted for glycosylation. researchgate.net

Table 2: Examples of Heterocyclic Derivatives of the 1-Thia-azaspiro[4.5]decane Core

Compound NumberSpiro Core SubstituentHeterocyclic MoietyFinal Product Name
12 4-(4-Fluorophenyl)1,3,4-Thiadiazole-2-thione5-((4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2(3H)-thione
13 4-(4-Bromophenyl)-8-methyl1,3,4-Thiadiazole-2-thione5-((4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2(3H)-thione
4 4-(4-Fluorophenyl)Thiazolo[4,5-d]pyrimidine5-(4-Fluorophenyl)-7-phenyl-spiro[cyclohexane-1,2'-thiazolo[4,5-d]pyrimidine]-2,4'-dione
5 4-(4-Bromophenyl)-8-methylThiazolo[4,5-d]pyrimidine5-(4-Bromophenyl)-8-methyl-7-phenyl-spiro[cyclohexane-1,2'-thiazolo[4,5-d]pyrimidine]-2,4'-dione

This table is based on data from Eman et al., 2017. researchgate.netnih.gov

Advanced Characterization and Structural Analysis of 1 Thia 3 Azaspiro 4.5 Decane 2,4 Dione Analogues

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the successful synthesis and determining the precise structure of novel 1-thia-3-azaspiro[4.5]decane-2,4-dione derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide complementary information about the molecular framework. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural assignment of this compound analogues. researchgate.netnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often used for unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives. mdpi.combas.bg

In the ¹H NMR spectra of this compound analogues, the protons of the thiazolidinone ring typically appear as distinct signals. For instance, the methylene (B1212753) protons of the thiazolidinone ring (at position 2) often present as a singlet. nih.govresearchgate.net Protons on the cyclohexane (B81311) ring exhibit multiplet signals in the aliphatic region. nih.gov The chemical shifts of these protons are influenced by the nature and position of substituents on either the thiazolidinone or the cyclohexane ring.

The ¹³C NMR spectra provide valuable information regarding the carbon skeleton. The spiro carbon atom is a key diagnostic signal, typically appearing at a characteristic chemical shift. nih.govnih.gov The carbonyl carbons of the dione (B5365651) system (C-2 and C-4) are also readily identifiable by their downfield chemical shifts. bas.bg For example, in a series of spiro-thiazolidinone derivatives, the spiro-carbon was observed around δC 61.27 ppm, and the carbonyl carbon of the thiazolidinone ring appeared at δC 167.56 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Analogues

Compound/Analogue ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one 0.88 (d, 3H, CH₃), 1.24-1.77 (m, 9H, cyclohexyl-H), 3.39 (s, 2H, CH₂), 7.20-7.32 (m, 4H, Ar-H) 23.5-39.4 (cyclohexyl-C), 43.8 (CH₂), 74.2 (spiro-C), 115.4-154.1 (Ar-C), 172.2 (C=O)
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one 0.86 (d, 3H, CH₃), 1.24-1.79 (m, 9H, cyclohexyl-H), 3.37 (s, 2H, CH₂), 7.22-7.34 (m, 4H, Ar-H) 23.1 (CH₃), 24.0-39.5 (cyclohexyl-C), 43.7 (CH₂), 74.1 (spiro-C), 115.4-161.1 (Ar-C), 172.3 (C=O)
5'-(benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione 7.2-8.0 (m, Ar-H and benzylidene-H) Not specified
4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-one 3.74 (s, 2H, H-2'), 6.11 (s, 1H, H-3), 7.12-7.97 (m, 4H, quinolinone-H), 10.07 (s, 1H, exo-NH-4b), 11.01 (s, 1H, NH-1) 61.27 (C-5, spiro), 92.33 (C-3), 139.06 (C-8a), 151.76 (C-4), 162.85 (C-2), 167.56 (C-3')

Data sourced from multiple studies for illustrative purposes. nih.govnih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound and its analogues, the most characteristic absorption bands are those corresponding to the carbonyl (C=O) groups of the dione system. These typically appear as strong stretching vibrations in the region of 1665–1720 cm⁻¹. nih.govresearchgate.net The presence of other functional groups, such as N-H, C-N, and C-S bonds, also gives rise to characteristic absorption bands that aid in structural confirmation. For example, the C=O stretching frequency for some spiro-thiazolidinone derivatives has been observed in the range of 1677-1682 cm⁻¹. researchgate.netnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Analogues

Functional Group Characteristic Absorption Range (cm⁻¹)
Carbonyl (C=O) of thiazolidinone 1665 - 1720
C-H (aliphatic) 2925 - 2940
C-H (aromatic) 3045 - 3058

Data compiled from various sources. nih.govresearchgate.netnih.govresearchgate.net

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic techniques provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry and conformational preferences. The crystal structures of several spiro-thiazolidinone derivatives have been determined, revealing the specific conformations of both the thiazolidinone and the spiro-fused carbocyclic rings. researchgate.net For example, in the crystal structures of some 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones, the thiazolidinone ring was found to adopt an envelope conformation. researchgate.net

Conformational Analysis of the Spiro[4.5]decane System

The cyclohexane ring in the spiro[4.5]decane system typically adopts a chair conformation, which is the most stable arrangement for a six-membered ring as it minimizes both angle and torsional strain. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this conformation, substituents can occupy either axial or equatorial positions. libretexts.org The relative stability of these conformers is influenced by steric interactions.

The five-membered thiazolidinone ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. researchgate.net The specific conformation adopted can be influenced by the substitution pattern on the ring. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to model and predict the most stable conformations of these ring systems. mdpi.com

Biological Activity Spectrum of 1 Thia 3 Azaspiro 4.5 Decane 2,4 Dione Derivatives in Vitro and Preclinical Investigations

Evaluation of Anticancer Activity in Cell Lines

Derivatives of the 1-thia-azaspiro[4.5]decane scaffold have been synthesized and evaluated for their potential as anticancer agents against various human cancer cell lines. Research has demonstrated that these compounds can exhibit moderate to high inhibition of cancer cell proliferation. nih.govnih.gov

A study focused on new 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent conversion to thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides revealed dose-dependent anticancer activities. nih.gov The cytotoxic effects were assessed using an MTT assay against several cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT-116). nih.gov The results indicated that several of the synthesized compounds showed significant inhibitory activity. For instance, five compounds demonstrated good anticancer activity against HCT-116 cells, with IC₅₀ values ranging from 92.2 to 120.1 nM. nih.gov Against the PC-3 cell line, two compounds showed good activity, while others displayed moderate to weak inhibition. nih.gov

Further investigations into spiro-thiazolidinone derivatives have identified them as potential dual inhibitors of key signaling proteins in cancer pathways, such as the epidermal growth factor receptor (EGFR) and the BRAFV600E mutant protein. One study on 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]decan-3-one derivatives reported that specific compounds were potent inhibitors of both EGFR and BRAFV600E. The most effective compounds showed promising antiproliferative and apoptotic activity, with GI₅₀ values as low as 32 nM against a panel of four cancer cell lines.

Compound TypeCell LineActivityMeasurement (IC₅₀/GI₅₀)Reference
1-Thia-4-azaspiro[4.5]decane derivativeHCT-116Good92.2 - 120.1 nM nih.gov
1-Thia-4-azaspiro[4.5]decane derivativePC-3Good to ModerateNot specified nih.gov
4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]decan-3-one derivative4 Cancer Cell LinesHigh32 nM
4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]decan-3-one derivativeMCF-7High (Comparable to Erlotinib)33 nM

Assessment of Antimicrobial and Antifungal Efficacy

While extensive research has focused on other biological activities, specific studies on the antimicrobial and antifungal efficacy of 1-thia-3-azaspiro[4.5]decane-2,4-dione are not widely documented. However, the inherent chemical nature of the thiazolidine (B150603) nucleus, a key component of this scaffold, suggests potential in this area. The N-C-S linkage within the thiazolidine ring system is known to be a crucial feature for exhibiting antimicrobial activity in various compounds. nih.gov

Furthermore, studies on related heterocyclic structures, such as 1,3,4-thiadiazole derivatives—which have been synthesized from the core spiro scaffold—have shown significant antimicrobial properties. Research on 1,3,4-thiadiazole analogues demonstrated notable activity against both gram-positive and gram-negative bacteria, indicating that the antimicrobial effect is dependent on the nature of substituents on the thiadiazole ring. Although these studies did not directly test the this compound parent compound, they suggest that its derivatives could serve as a template for developing new antimicrobial agents. The keyword "antimicrobial activity" is also associated with studies on 1-thia-4-azaspiro[4.5]decan-3-one derivatives, although the primary focus of these papers was antiviral efficacy. nih.gov

Investigations into Antiviral Properties (e.g., Anti-Influenza)

The 1-thia-azaspiro[4.5]decane scaffold has been identified as a versatile chemical structure for the development of antiviral drugs. nih.gov A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for their activity against human coronavirus 229E. nih.gov Several compounds from this series were found to inhibit viral replication, with the most potent, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibiting an EC₅₀ value of 5.5 µM. nih.gov The antiviral activity was highly dependent on the substituents at the C-2 and C-8 positions of the spiro scaffold. nih.gov

Interestingly, while this same scaffold is shared by a class of inhibitors known to target influenza virus fusion, the specific derivatives active against coronavirus were found to be devoid of activity against influenza A/H1N1, A/H3N2, and B viruses in one study. nih.gov However, other research has successfully identified N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as potent and selective inhibitors of influenza A/H3N2 virus replication. These compounds are believed to act by inhibiting the hemagglutinin-mediated fusion process. Two compounds, in particular, displayed significant activity, with average EC₅₀ values of 2.1 µM and 3.4 µM.

Compound TypeVirusActivityMeasurement (EC₅₀)Reference
N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamideHuman coronavirus 229EHigh5.5 µM nih.gov
N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivativeInfluenza A/H3N2High2.1 µM
N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivativeInfluenza A/H3N2High3.4 µM

Studies on Antitubercular Potential

Derivatives of 4-aza-1-thiaspiro[4.5]decan-3-one have been investigated for their potential to combat tuberculosis. In one study, a series of these compounds, derived from imidazo[2,1-b]thiazole, were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. The compounds were screened at a concentration of 6.25 µg/mL, and those demonstrating at least 90% inhibition were re-tested to determine their minimum inhibitory concentration (MIC). The investigation revealed that several derivatives possessed significant antitubercular activity, with the most active compounds identified as 4d and 5c from the tested series. This highlights the potential of the spiro scaffold in the development of new antitubercular agents.

Compound SeriesOrganismActivityMeasurement (MIC)Reference
4a, 4c, 4dM. tuberculosis H37RvActiveMIC determined
5a, 5b, 5c, 5d, 5e, 5hM. tuberculosis H37RvActiveMIC determined
Most Active: 4d, 5c M. tuberculosis H37RvHigh<6.25 µg/mL

Exploration of Anti-Ulcer Effects

Research into the therapeutic applications of spiro compounds has extended to gastrointestinal protection. A series of novel compounds based on a 1-thia-4,8-diazaspiro researchgate.netnih.govdecan-3-one scaffold were synthesized and investigated for their anti-ulcer activity in vivo. Several derivatives, including 8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro- researchgate.netnih.govdecan-3-one and 4,8-dibenzyl-1-thia-4,8-diazaspiro researchgate.netnih.govdecan-3-one, were found to possess anti-ulcer activity comparable to that of omeprazole, a widely used proton pump inhibitor. These findings suggest that modifying the core spiro structure to include a diaza configuration can lead to potent anti-ulcer agents.

Analysis of Opioid Receptor Modulatory Activities (e.g., Delta Opioid Receptor Agonism)

In the realm of neuroscience, derivatives of a related spiro-dione structure have been identified as novel modulators of opioid receptors. Specifically, a high-throughput screening identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a new chemotype of selective agonists for the delta opioid receptor (DOR). nih.gov These compounds were found to bind to the DOR with submicromolar affinity and act as agonists. nih.gov The most potent of these hits demonstrated selectivity for the DOR over a panel of 167 other G-protein coupled receptors. nih.gov This discovery is significant as DOR agonists are potential targets for treating neurologic and psychiatric disorders, and this novel chemotype could lead to the development of drug candidates with improved pharmacological profiles compared to previously studied agonists. nih.govnih.gov

Assessment of Activator Protein-1 (AP-1) Inhibitory Activity

Based on a review of available scientific literature, there are no specific studies focused on the evaluation of Activator Protein-1 (AP-1) inhibitory activity for this compound or its direct derivatives. This area remains an unexplored aspect of the compound's biological profile.

Studies on Antileishmanial PropertiesThere is no research available in the public domain that evaluates the efficacy of this compound derivatives against any species of Leishmania parasites.

This report underscores a significant gap in the medicinal chemistry literature concerning the biological activity profile of this compound. Future research would be necessary to explore the potential of this chemical scaffold in the areas of carbonic anhydrase inhibition, epilepsy treatment, and antiprotozoal drug discovery.

Structure Activity Relationship Sar Studies of 1 Thia 3 Azaspiro 4.5 Decane 2,4 Dione Derivatives

Influence of Heteroatom Substitution on Biological Activity

The identity of the heteroatom at position 1 of the azaspiro[4.5]decane-2,4-dione ring system is a critical determinant of the compound's physicochemical properties and, consequently, its biological activity. The practice of bioisosteric replacement—substituting one atom or group with another that produces a similar biological effect—offers insight into the role of the heteroatom.

Studies involving related heterocyclic systems have shown that replacing the sulfur atom in a thiazolidinedione ring with other heteroatoms can significantly alter the pharmacological profile. For instance, the bioisosteric replacement of the thiazolidinedione ring in certain drugs with a pyrrolidinedione ring (where sulfur is replaced by a methylene (B1212753) group, effectively making it a nitrogen heterocycle analog) has been explored to improve safety profiles. nih.gov This switch was found to reduce toxicity associated with the thiazolidinedione moiety. nih.gov While these analogues showed decreased activity towards certain nuclear receptors like PPARγ, they exhibited enhanced anti-cancer properties in liver cancer cells. nih.gov

In other classes of heterocyclic compounds, such as diazoles, the substitution of an oxygen atom (in an oxadiazoline ring) with a sulfur atom (to form a thiadiazoline ring) has been shown to modulate antimicrobial activity. nih.gov Often, the sulfur-containing analogues exhibit a distinct and sometimes enhanced spectrum of activity compared to their oxygen counterparts. nih.gov These findings underscore that the sulfur atom in the 1-thia-3-azaspiro[4.5]decane-2,4-dione core is not merely a structural placeholder but an active contributor to the molecule's interaction with biological targets, likely through its unique size, electronegativity, and ability to form hydrogen bonds or other interactions.

Impact of Substituents on the Spiro Ring System and Peripheral Moieties

Modifications to the carbocyclic spiro ring and the substituents attached to the thiazolidinedione nucleus are fundamental strategies for optimizing the biological activity of this compound derivatives. Research has demonstrated that both the nature and position of these substituents can have a profound impact on potency and selectivity.

One area of focus has been the development of derivatives with anti-coronavirus activity. nih.govresearchgate.net In a key study, a series of 1-thia-4-azaspiro[4.5]decan-3-ones (a closely related scaffold) were synthesized with various substitutions at the C-2, C-4, and C-8 positions. nih.gov It was discovered that attaching an amide group at the N-4 position was crucial. Further exploration of substituents on the spiro-cyclohexane ring revealed that a tert-butyl group at the C-8 position significantly enhanced antiviral potency. nih.govresearchgate.net The combination of a C-8 tert-butyl group and a C-2 methyl group, as seen in compound 8n , resulted in the most active compound against human coronavirus 229E, with an EC₅₀ value of 5.5 µM. nih.govresearchgate.net This highlights the importance of bulky, lipophilic groups on the cyclohexane (B81311) ring for optimal target engagement.

Table 1: SAR of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives Against Human Coronavirus (HCoV-229E) Data sourced from a study on anti-coronavirus activity. nih.gov

CompoundC-2 SubstituentC-8 SubstituentN-4 Substituent Side ChainEC₅₀ (µM)
7m-H-tert-Butyl3-Phenylpropanamide25
7n-H-tert-Butyl4-Phenylbutanamide11
8k-CH₃-tert-Butyl2-Phenoxyacetamide14
8n-CH₃-tert-Butyl3-Phenylpropanamide5.5
8p-CH₃-tert-Butyl(E)-3-Phenylpropenamide7.5

In the context of anticancer activity, substitutions on a peripheral aryl ring attached to the core structure are critical. In one study, 1-thia-4-azaspiro[4.5]decan-3-one derivatives were prepared where an aryl group was attached to the N-4 position. The nature of this aryl group influenced anticancer activity against cell lines such as HepG-2 (liver cancer). For example, a 4-fluorophenyl group at N-4 was a common feature in several active compounds. Further derivatization, such as adding an arylidene moiety at the C-2 position of the thiazolidinone ring, was also explored.

Table 2: Anticancer Activity of Substituted 1-Thia-4-azaspiro[4.5]decanes Data based on anticancer evaluation studies. nih.gov

CompoundCore StructureSubstituentsAnticancer Activity (Cell Line)
18-Methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one-Phenyl at N-4, -CH₃ at C-8Moderate activity against HepG-2
24-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one-4-Fluorophenyl at N-4Showed notable activity
44-(4-Fluorophenyl)-2-((5-methylfuran-2-yl)methylene)-1-thia-4-azaspiro[4.5]decan-3-one-4-Fluorophenyl at N-4, 5-methylfurfurylidene at C-2High activity against HepG-2, PC-3, HCT116

These studies collectively show that lipophilic and aromatic substituents on both the spiro ring system and peripheral positions can significantly enhance biological activity, likely by improving interactions with hydrophobic pockets in the target proteins.

Role of Glycosyl Moieties in Modulating Activity

Glycosylation, the attachment of sugar moieties to a drug molecule, is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties such as solubility and membrane permeability, and to potentially enhance biological activity. This approach has been applied to the this compound framework, leading to the synthesis of novel thioglycosides with promising anticancer properties. nih.govrsc.org

In these studies, acetylated glycosyl bromides are reacted with derivatives of the spiro scaffold to form N- and S-glycosides. The resulting glycosylated compounds have been evaluated for their anticancer activity against various human cancer cell lines, including liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma. nih.govrsc.org

The research indicates that the introduction of a glycosyl moiety can be a key factor in modulating the anticancer profile of the parent spiro compound. For example, a series of 1,3,4-thiadiazole (B1197879) derivatives bearing the 1-thia-4-azaspiro[4.5]decane scaffold were synthesized and subsequently glycosylated. nih.gov The resulting thioglycosides, particularly those with a per-O-acetylated glucopyranose or galactopyranose structure, demonstrated significant cytotoxic activity. The sugar moiety is believed to facilitate cellular uptake, potentially through glucose transporters which are often overexpressed in cancer cells. Once inside the cell, the active spiro compound can be released to exert its effect. The nature of the sugar and its stereochemistry can influence the degree of activity, suggesting specific interactions are at play. rsc.org

Stereochemical Implications for Biological Recognition and Efficacy

The this compound structure contains a spirocyclic center at C-5, and substitutions at other positions, such as C-2 on the thiazolidinone ring or C-7/C-8 on the cyclohexane ring, can introduce additional chiral centers. nih.gov The three-dimensional arrangement of atoms, or stereochemistry, is known to be a critical factor in molecular recognition by biological targets like enzymes and receptors. nih.gov Different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological activities, with one isomer often being significantly more potent or having a different biological effect than the other. nih.gov

While specific studies detailing the separation and differential biological testing of enantiomers for the title compound are not widely reported, research on closely related chiral spiro-thiazolidinone systems confirms the importance of stereochemistry. For example, the enantioselective synthesis of chiral spirooxindole-based 4-thiazolidinones has been developed, yielding compounds with high enantiomeric excess (up to 98% ee). nih.gov These chiral molecules were investigated as potential inhibitors of Mycobacterium tuberculosis, highlighting that biological targets can distinguish between different stereoisomers of this class of compounds. nih.gov

The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with chiral centers at C-2 and C-7 has been reported, but the biological evaluation was performed on the mixture of stereoisomers. nih.gov The high activity observed for some of these compounds suggests that one or more of the stereoisomers present have a potent effect. A full understanding of the SAR, however, would require stereoselective synthesis or chiral separation to evaluate the biological efficacy of each individual isomer. Such studies are essential to identify the optimal stereoconfiguration for biological recognition and to develop more potent and selective therapeutic agents based on the this compound scaffold.

Mechanistic Investigations of 1 Thia 3 Azaspiro 4.5 Decane 2,4 Dione Derivatives Biological Actions

Elucidation of Molecular Targets and Binding Mechanisms

Identifying the direct molecular targets of a compound is a crucial step in understanding its mechanism of action. For derivatives of the 1-thia-azaspiro[4.5]decane scaffold, research has pointed towards several key proteins involved in cancer and other diseases.

Notably, certain derivatives have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E kinase. nih.gov For instance, the compounds 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-one (a compound with a single ketone at the 3-position instead of a dione) and its analogs have demonstrated potent inhibitory activity against both EGFR and BRAFV600E. nih.gov The binding of these derivatives to their target proteins is a critical determinant of their biological activity. While the precise binding mode of 1-thia-3-azaspiro[4.5]decane-2,4-dione itself is a subject of ongoing research, studies on analogous structures provide valuable insights. For example, molecular docking studies of similar spiro compounds suggest that they can fit into the ATP-binding pocket of kinases like EGFR, thereby preventing the phosphorylation of downstream substrates.

In a related context, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which share the spiro[4.5]decane-2,4-dione core but have nitrogen atoms in place of the sulfur and at another position, have been identified as novel agonists for the δ-opioid receptor (DOR). nih.govnih.gov These compounds bind to the DOR with submicromolar affinity. nih.gov It is hypothesized that they bind to the orthosteric site of the receptor. nih.gov Furthermore, derivatives of 1,3,8-triazaspiro[4.5]decane have been shown to inhibit the mitochondrial permeability transition pore (PTP) by interacting with the c subunit of FO-ATP synthase. mdpi.com This interaction, however, occurs through a mechanism independent of the Glu119 residue, which is a key interaction site for other inhibitors like oligomycin (B223565) A. mdpi.com

The table below summarizes the inhibitory concentrations of selected 1-thia-4-azaspiro[4.5]decan-3-one derivatives against their molecular targets.

CompoundTargetIC₅₀ (nM)
4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-one (Compound 6b)EGFR84
BRAFV600E108
8-benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one (Compound 7b)EGFR78
BRAFV600E96
Data sourced from a study on dual EGFR/BRAFV600E inhibitors. nih.gov

Pathways of Cellular Signal Transduction Modulation

By interacting with their molecular targets, this compound derivatives can modulate various cellular signal transduction pathways. The inhibition of EGFR and BRAFV600E by certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives directly impacts downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. nih.gov

The EGFR signaling pathway, when activated, triggers a cascade of intracellular events, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. By inhibiting EGFR, these compounds can effectively block these downstream signals, leading to a reduction in cell proliferation and survival. Similarly, the inhibition of BRAFV600E, a common mutation in many cancers, disrupts the MAPK/ERK signaling pathway, which is a key driver of tumorigenesis.

The versatility of the spiro-thiazolidinone scaffold is further highlighted by its presence in compounds targeting other pathways. nih.gov For instance, the thiazolidine (B150603) nucleus is a component of various established drugs that modulate different signaling pathways. nih.gov The N-C-S linkage within the thiazolidine ring is considered important for the biological activity of these compounds. nih.gov

Induction of Specific Biological Responses (e.g., Apoptosis)

A significant outcome of the modulation of cellular signaling pathways by this compound derivatives is the induction of specific biological responses, most notably apoptosis, or programmed cell death. Chemotherapy is a primary strategy in cancer treatment, with many agents aiming to induce apoptosis in cancer cells. nih.gov

Studies on 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.gov This pro-apoptotic activity is often mediated through the activation of caspases, which are a family of proteases that execute the apoptotic program. For example, compound 7b, an 8-benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one, was found to cause a significant overexpression of caspase-3 in the Panc-1 cancer cell line, with an 8.5-fold increase compared to untreated cells. nih.gov

The induction of apoptosis by these compounds is linked to their ability to alter the balance between pro-apoptotic and anti-apoptotic proteins. nih.gov Pro-apoptotic proteins like Bax and Bad promote the release of cytochrome-c from the mitochondria, which in turn activates caspase-9 and caspase-3, leading to the execution of apoptosis. nih.gov In contrast, anti-apoptotic proteins like Bcl-2 inhibit this process. By promoting the activity of pro-apoptotic proteins, these derivatives can effectively trigger the apoptotic cascade in cancer cells. nih.gov

The table below shows the caspase-3 activation levels in Panc-1 cancer cells treated with selected 1-thia-4-azaspiro[4.5]decan-3-one derivatives.

CompoundCaspase-3 Concentration (pg/mL)Fold Increase vs. Control
Control (untreated cells)Not specified1
Staurosporine (reference)Not specifiedNot specified
4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-one (Compound 6b)487.50 ± 4Comparable to staurosporine
8-benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one (Compound 7b)544.50 ± 58.5
Data from a study on the apoptotic antiproliferative properties of these compounds. nih.gov

Future Research Directions and Applications of the 1 Thia 3 Azaspiro 4.5 Decane 2,4 Dione Scaffold

Novel Synthetic Methodologies for Complex Analogues

The continued exploration of the 1-thia-3-azaspiro[4.5]decane scaffold's potential is intrinsically linked to the development of innovative and efficient synthetic methods. Future efforts are expected to focus on creating more complex and diverse analogues, moving beyond simple substitutions.

One promising avenue is the application of green chemistry principles to synthesis. nih.gov The use of nanocatalysts, such as iron(III) oxide (Fe2O3), and energy-efficient techniques like ultrasonication have been shown to enhance reaction yields and reduce reaction times for related spiro-thiazolidinone compounds. nih.gov These methods offer an environmentally friendly and sustainable approach for producing new derivatives. researchgate.netnih.gov

Furthermore, research into the synthesis of sophisticated derivatives, such as thioglycosides, has already begun. mdpi.comresearchgate.netnih.gov The glycosylation of the thia-azaspiro[4.5]decane core introduces a sugar moiety, which can significantly alter the compound's biological activity and pharmacokinetic properties. nih.gov Another advanced approach involves metal-catalyzed oxidative cyclization, which has been successfully used to create related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and could be adapted for the thia-aza scaffold. nih.gov Such multi-step synthetic strategies that combine the core scaffold with other pharmacologically active rings, like thiazolopyrimidine and 1,3,4-thiadiazole (B1197879), will be crucial for generating libraries of complex analogues for extensive biological screening. mdpi.comresearchgate.net

Deeper Exploration of Uncharacterized Biological Activities

While the anticancer and antiviral properties of this scaffold are subjects of ongoing investigation, the full spectrum of its biological activity remains largely uncharacterized. researchgate.netmdpi.com Related thiazolidine (B150603) and spiro-thiazolidinone compounds are known to possess an exceptionally broad range of pharmacological effects, including antimicrobial, anti-inflammatory, antidiabetic, antihistaminic, anticonvulsant, and CNS stimulant activities. researchgate.netnih.govmdpi.comnih.gov This suggests that derivatives of 1-thia-3-azaspiro[4.5]decane-2,4-dione may hold similar, as-yet-undiscovered potential.

Future research should systematically screen these compounds against a wider array of biological targets. For instance, the discovery that a related 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype acts as a selective δ opioid receptor agonist highlights the potential for identifying unexpected and valuable therapeutic applications. nih.gov Given the structural similarities, it is plausible that the 1-thia-3-azaspiro scaffold could be modified to target various G-protein coupled receptors (GPCRs), ion channels, or enzymes implicated in a multitude of diseases beyond cancer and viral infections.

Advanced In Vitro Model Systems for Biological Evaluation

To accurately assess the biological activities of new this compound derivatives, future research must move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models that more closely mimic human physiology are essential for obtaining clinically relevant data on efficacy and toxicity. mdpi.com

These advanced systems include three-dimensional (3D) cell culture models such as spheroids and organoids. mdpi.com Spheroids, which are multicellular aggregates, and organoids, which are self-organizing structures that replicate organ-specific architecture and function, provide a more accurate cellular environment. mdpi.com For evaluating the anticancer potential of this scaffold, testing derivatives on tumor spheroids or organoids derived from liver, prostate, or colorectal cancers would offer deeper insights than conventional monolayer cell lines. mdpi.commdpi.com

Even more sophisticated are Organ-on-a-Chip (OOC) platforms. mdpi.com These microfluidic devices simulate the complex microenvironment of human organs, including mechanical and chemical cues, allowing for the study of drug effects at a single-organ or multi-organ level. mdpi.com Employing OOC technology would enable a more precise evaluation of the efficacy and potential toxicity of antiviral and anticancer compounds derived from the 1-thia-3-azaspiro[4.5]decane scaffold, bridging the gap between preclinical studies and clinical trials. mdpi.com

Expanding the Medicinal Chemistry Landscape for Targeted Therapies

A significant future direction lies in leveraging the 1-thia-3-azaspiro[4.5]decane scaffold to develop highly specific, targeted therapies. This involves detailed structure-activity relationship (SAR) studies to optimize the scaffold's properties for enhanced potency and selectivity against particular disease targets. researchgate.net

Key therapeutic areas for expansion include:

Oncology: Building on initial findings, new analogues can be designed as dual inhibitors, such as those targeting both EGFR and BRAFV600E kinases, which has been achieved with related spiro-compounds. nih.gov Research has already identified derivatives with activity against liver (HepG-2), prostate (PC-3), and colorectal (HCT116) cancer cell lines. mdpi.comresearchgate.netnih.gov Future work will involve modifying the substitutions on the core structure to improve efficacy and selectivity for these and other cancer types.

Virology: The identification of derivatives that inhibit human coronavirus 229E replication demonstrates the scaffold's potential in antiviral drug development. researchgate.net Notably, the most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n) , showed selectivity for coronavirus over influenza virus, underscoring the scaffold's versatility. researchgate.net Further medicinal chemistry efforts can focus on optimizing this antiviral activity and broadening the spectrum to other viruses.

Neurological Disorders: The discovery of δ opioid receptor agonists based on a similar spiro-scaffold opens a new frontier. nih.gov There is a pressing need for novel chemotypes for clinical targets like chronic pain and migraine, as many existing candidates have failed in clinical trials. nih.gov Exploring the 1-thia-3-azaspiro[4.5]decane core for novel GPCR modulators could yield new classes of drugs for neurological and psychiatric disorders.

This strategic expansion requires synthesizing diverse chemical libraries and screening them to identify lead compounds with improved pharmacological profiles, potentially avoiding the pitfalls of previously failed drug candidates. nih.gov

Potential in Materials Chemistry and Bio-inspired Applications

Beyond its clear potential in medicinal chemistry, the unique structural properties of the this compound scaffold may lend themselves to applications in materials science. Spiro-thiazolidines, as a class, are noted for their potential to give rise to new material classes due to properties such as high tensile strength, thermal stability, and lightweight design. researchgate.net

This research area is almost entirely unexplored for this specific scaffold and represents a significant opportunity. Future studies could investigate the polymerization of functionalized derivatives to create novel polymers with unique characteristics. Additionally, the scaffold could serve as a building block for creating nanocomposites. Research on related compounds has shown the feasibility of incorporating spiro-thiazolidine derivatives with silver nanoparticles (AgNPs) and carbon nanotubes (CNTs) to develop innovative heterocyclic nanocomposites. researchgate.net Such materials could have applications in areas like antimicrobial coatings, sensors, or other advanced technologies, marking a truly novel direction for this versatile chemical entity.

Q & A

Q. What are common synthetic routes for 1-Thia-3-azaspiro[4.5]decane-2,4-dione, and how are reaction conditions optimized?

Synthesis typically involves multistep reactions with controlled parameters. For example, intramolecular cyclization of precursor molecules (e.g., thioureas or hydantoin derivatives) in the presence of catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions in ethanol or acetonitrile is a common approach . Key variables include temperature, solvent polarity, and reaction time. Purification often employs column chromatography or recrystallization to isolate the spirocyclic product .

Q. How can spectroscopic methods (NMR, IR, MS) be applied to characterize this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks, focusing on spirocyclic ring junction signals (e.g., quaternary carbons at δ 60–70 ppm).
  • IR : Analyze carbonyl stretches (C=O, ~1700–1750 cm1^{-1}) and thioamide bands (C–S, ~600–700 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C8_8H10_{10}N2_2O2_2S: calc. 198.0532) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Follow GHS guidelines:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation.
  • In case of ingestion, immediately contact a poison control center .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Discrepancies (e.g., unexpected 1H^1H-NMR splitting or MS fragments) require cross-validation:

  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • Use X-ray crystallography for unambiguous confirmation of spirocyclic geometry .
  • Replicate synthesis to rule out impurities .

Q. What strategies improve synthetic yield in spirocyclic compound formation?

  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions.
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate-limiting steps.
  • Catalyst Screening : Test alternatives to PTSA (e.g., Lewis acids) for enhanced cyclization efficiency .

Q. How can computational chemistry guide mechanistic studies of its reactivity?

  • Density Functional Theory (DFT) : Model transition states to predict regioselectivity in cyclization reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) to hypothesize pharmacological activity .

Q. What methodological frameworks are suitable for designing structure-activity relationship (SAR) studies?

  • Hypothesis-Driven Design : Link structural modifications (e.g., substituent changes on the spiro ring) to biological endpoints (e.g., enzyme inhibition).
  • Control Groups : Include analogs with known activity for benchmarking.
  • High-Throughput Screening (HTS) : Use automated assays to evaluate libraries of derivatives .

Q. How can theoretical models explain the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Frontier Molecular Orbital (FMO) Theory : Analyze HOMO/LUMO energies to predict sites of electrophilic attack (e.g., carbonyl groups).
  • Hard-Soft Acid-Base (HSAB) Theory : Rationalize preferences for soft nucleophiles (e.g., thiols) interacting with the thiadiazole moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.